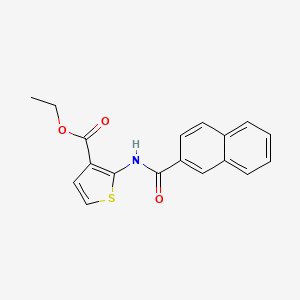

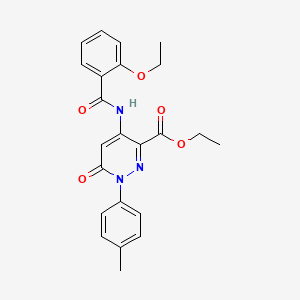

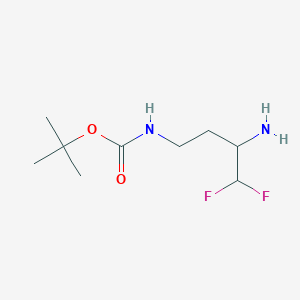

![molecular formula C15H19NO2S B2723697 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide CAS No. 2097925-81-8](/img/structure/B2723697.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to contain a benzo[b]thiophene moiety . Benzo[b]thiophene is a polycyclic aromatic compound and is used as a building block in various pharmaceutical compounds . It’s also found in coal and petroleum .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like X-ray crystallography . The structure of these compounds can be influenced by factors such as the oxidation state of the benzo[b]thiophene core and the presence of donor and/or acceptor groups .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For example, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be influenced by factors such as the oxidation state of the benzo[b]thiophene core and the presence of donor and/or acceptor groups .

Aplicaciones Científicas De Investigación

Anticonvulsant and Neuropathic Pain Properties

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide and its derivatives have shown significant potential in the field of anticonvulsant and neuropathic pain treatment. Studies have demonstrated that certain primary amino acid derivatives (PAADs) of this compound exhibit pronounced activities in established animal models for anticonvulsant and neuropathic pain properties. These activities often surpass those of traditional anticonvulsant drugs like phenobarbital and phenytoin. Substituents at specific sites of the molecule have been found to either enhance or decrease these activities, indicating a strong structure-activity relationship (King et al., 2011).

Cerebral Protective Agents

The compound has also been explored for its potential as a cerebral protective agent. Certain derivatives, especially those with modifications in the benzothiophene moiety, have displayed significant activities in preventing lipid peroxidation in brain tissues and protecting against hypobaric hypoxia in animal models. This suggests their potential role in treating conditions related to cerebral damage or dysfunction (Tatsuoka et al., 1992).

Antitumor Properties

Research has also explored the antitumor capabilities of benzothiophene derivatives. These compounds, including those related to this compound, have shown selective growth inhibitory properties against various cancer cell lines. The differential metabolism and accumulation of these compounds in sensitive cell lines might play a crucial role in their selective profile of anticancer activity (Kashiyama et al., 1999).

Antimicrobial Activity

Some derivatives of the compound have been investigated for their antimicrobial properties. The synthesis of new carbamoyl-containing oxa(thia)zolidines and butanamides derived from this compound has shown promising results in terms of inhibiting the growth of microorganisms. These findings highlight the potential of these compounds in the development of new antimicrobial agents (Tlekhusezh et al., 1999).

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of benzo[b]thiophene derivatives could involve exploring their potential applications in medicinal chemistry, given their diverse biological activities . Further studies could also focus on improving the synthesis processes and exploring new reactions involving these compounds .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-10(2)7-15(18)16-8-13(17)12-9-19-14-6-4-3-5-11(12)14/h3-6,9-10,13,17H,7-8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBRYAJNTRKURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

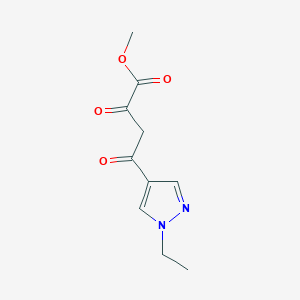

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)

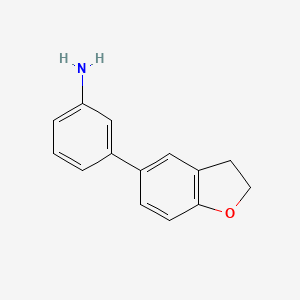

![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)

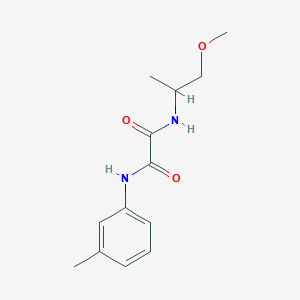

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723627.png)

![4-[6-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2723630.png)

![Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2723637.png)